molecular formula C24H31N3O3 B367984 (3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE CAS No. 489422-48-2

(3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE

Cat. No.: B367984
CAS No.: 489422-48-2
M. Wt: 409.5g/mol
InChI Key: IDRQXQMNQBYCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a piperazinyl-piperidinyl methanone moiety. Its intricate molecular architecture makes it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE typically involves multiple steps, starting from readily available precursorsThe final step usually involves the formation of the methanone linkage under controlled conditions, such as using a suitable base and solvent system .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone
  • (3,5-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
  • (3,5-Dimethoxyphenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone

Uniqueness

Properties

CAS No.

489422-48-2

Molecular Formula

C24H31N3O3

Molecular Weight

409.5g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C24H31N3O3/c1-29-22-16-19(17-23(18-22)30-2)24(28)27-10-8-21(9-11-27)26-14-12-25(13-15-26)20-6-4-3-5-7-20/h3-7,16-18,21H,8-15H2,1-2H3

InChI Key

IDRQXQMNQBYCIJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

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